molecular formula C14H17BFN3O2 B13985300 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole

2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole

Cat. No.: B13985300
M. Wt: 289.12 g/mol
InChI Key: WCPLRKHTFPEHCO-UHFFFAOYSA-N
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Description

2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a fluorinated phenyl ring and a triazole moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole typically involves a multi-step process. One common method is a two-step substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds, which are valuable in pharmaceuticals and materials science .

Scientific Research Applications

2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole involves its interaction with specific molecular targets and pathways. The fluorinated phenyl ring enhances its binding affinity to certain enzymes and receptors, while the triazole moiety contributes to its stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole apart from similar compounds is its unique combination of a fluorinated phenyl ring and a triazole moiety. This structure provides enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C14H17BFN3O2

Molecular Weight

289.12 g/mol

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole

InChI

InChI=1S/C14H17BFN3O2/c1-13(2)14(3,4)21-15(20-13)10-5-6-12(11(16)9-10)19-17-7-8-18-19/h5-9H,1-4H3

InChI Key

WCPLRKHTFPEHCO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3N=CC=N3)F

Origin of Product

United States

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